The molecule features a central zinc (Zn) atom bonded to a 2,5-dichlorophenyl group (C6H3Cl2) and an iodide (I) ion (Figure 1). The zinc atom has sp2 hybridization, forming two covalent bonds with the carbon atoms of the phenyl ring and a dative bond with the lone pair on the iodine atom. The two chlorine atoms are positioned at the 2nd and 5th positions on the phenyl ring.
2,5-Dichlorophenylzinc iodide is primarily used for Negishi coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds []. In a Negishi coupling, the zinc atom in 2,5-Dichlorophenylzinc iodide acts as a nucleophile, reacting with an organic halide (RX) in the presence of a palladium catalyst (Pd) to form a new C-C bond (Figure 2).
Balanced chemical equation for a Negishi coupling reaction:
R-X + (2,5-Dichlorophenyl)ZnI + Pd(0) → R-(2,5-Dichlorophenyl) + ZnX + Pd(II)
Due to the presence of the zinc-iodine bond, the compound is expected to be air and moisture sensitive, readily undergoing decomposition in these conditions [].
This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 2,5-DiclPhZnI acts as the organozinc reagent, offering several advantages:
Here are some examples of how 2,5-DiclPhZnI is used in scientific research:
While specific reactions of 2,5-Dichlorophenylzinc iodide are not provided, organozinc compounds generally participate in various organic reactions:
While specific applications of 2,5-Dichlorophenylzinc iodide are not mentioned, organozinc compounds are widely used in organic synthesis. Zinc iodide, which may be related to this compound, has several applications:
Some related compounds that may have similar properties include:
Zinc iodide differs from 2,5-Dichlorophenylzinc iodide in that it lacks the organic group and is a simple inorganic salt. It forms various aqueous species, including Zn(H2O)62+, [ZnI(H2O)5]+, ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− .